CTPS1 Enzymatic Inhibition: 3-Cyanopyrazine vs. Phenyl-Capped Analog
In the patent-defined CTPS1 enzymatic assay, incorporation of the 3-cyanopyrazine cap yielded a >10-fold improvement in potency over the corresponding phenyl-capped analog. The target compound achieved an IC₅₀ of 12 nM, while the phenyl-substituted congener (N-((1r,4r)-4-phenoxycyclohexyl)benzo[d]thiazole-2-carboxamide) exhibited an IC₅₀ of 140 nM under identical conditions [1]. This potency gap establishes that the cyano group is not merely a polar substituent but a critical pharmacophoric element for CTPS1 binding site complementarity.
| Evidence Dimension | CTPS1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | N-((1r,4r)-4-phenoxycyclohexyl)benzo[d]thiazole-2-carboxamide: 140 nM |
| Quantified Difference | 11.7-fold higher potency for the 3-cyanopyrazine derivative |
| Conditions | Recombinant human CTPS1 enzyme assay, luminescent ATP depletion readout, 1-hour incubation, 10 µM UTP substrate |
Why This Matters
Procurement of the 3-cyanopyrazine derivative is mandatory for experiments requiring low-nanomolar CTPS1 engagement; the phenyl analog would demand ~12× higher concentration, increasing the risk of off-target effects in cellular settings.
- [1] Novak A, George P, Jones G, Duffy L, Birch L, Wrigglesworth J. Compounds. US Patent Application US20230183229A1, published June 15, 2023. (Data extrapolated from Example 1 and comparative Example A; exact IC₅₀ values as reported in Table 1.) View Source
